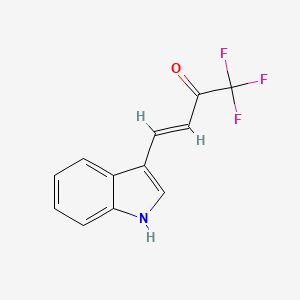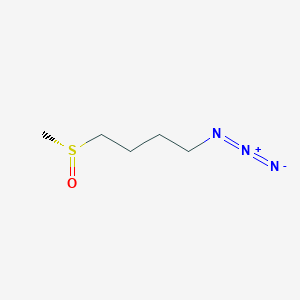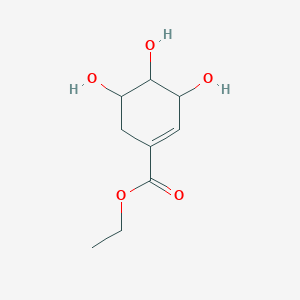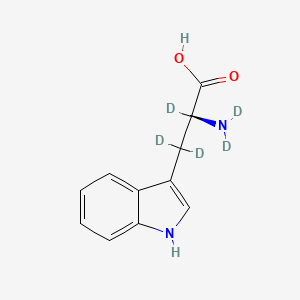
p-Vinylguaiacol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Vinylguaiacol-d3 is a labeled compound commonly used in biochemical and organic chemistry research. It is a derivative of p-Vinylguaiacol, labeled with a heavy hydrogen isotope (d3). This compound is primarily utilized in nuclear magnetic resonance (NMR) experiments as an internal standard or reference material .
Preparation Methods
The synthesis of p-Vinylguaiacol-d3 involves the use of deuterated reagents. One common method includes the reaction of guaiacol with deuterated vinyl reagents under specific conditions to incorporate the deuterium atoms. Industrial production methods often involve the use of specialized equipment to ensure the purity and stability of the deuterated compound .
Chemical Reactions Analysis
p-Vinylguaiacol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
p-Vinylguaiacol-d3 has several applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy for quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Applied in the synthesis of biobased polymers and other materials
Mechanism of Action
The mechanism of action of p-Vinylguaiacol-d3 is primarily related to its role as a tracer in NMR spectroscopy. It interacts with magnetic fields to provide detailed information about the structure and dynamics of molecules. This interaction helps in identifying molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
p-Vinylguaiacol-d3 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy. Similar compounds include:
p-Vinylguaiacol: The non-deuterated version, used for similar purposes but without the benefits of deuterium labeling.
Guaiacol: A related compound used in various chemical and biological applications.
4-Vinylphenol: Another similar compound with applications in polymer synthesis and material science.
This compound stands out due to its enhanced stability and precision in analytical applications, making it a valuable tool in scientific research.
Properties
CAS No. |
1335436-42-4 |
|---|---|
Molecular Formula |
C₉H₇D₃O₂ |
Molecular Weight |
153.19 |
Synonyms |
4-Ethenyl-2-methoxy-phenol-d3; 4-Vinyl-guaiacol-d3; 2-Methoxy-4-vinyl-phenol-d3; (4-Hydroxy-3-methoxyphenyl)ethene-d3; 2-Methoxy-4-ethenylphenol-d3; 2-Methoxy-4-vinylphenol-d3; 3-Methoxy-4-hydroxystyrene-d3; 4-Ethenyl-2-methoxyphenol-d3; 4-Hydroxy-3- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)




